molecular formula C13H9ClF6N4O2 B11081162 N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine

N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine

Cat. No.: B11081162
M. Wt: 402.68 g/mol
InChI Key: QQKLMCUPFSYRQK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hexafluoropropan-2-yl group, and a methoxy group attached to a triazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate nitrile precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazine ring.

    Attachment of the Hexafluoropropan-2-yl Group: This step involves the reaction of the triazine intermediate with a hexafluoropropan-2-yl halide under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or halogenated compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and material science.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

N-(4-chlorophenyl)-4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:

Properties

Molecular Formula

C13H9ClF6N4O2

Molecular Weight

402.68 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-methoxy-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H9ClF6N4O2/c1-25-10-22-9(21-7-4-2-6(14)3-5-7)23-11(24-10)26-8(12(15,16)17)13(18,19)20/h2-5,8H,1H3,(H,21,22,23,24)

InChI Key

QQKLMCUPFSYRQK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC=C(C=C2)Cl)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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